molecular formula C4H9NO3 B12057463 L-Threonine-13C4,15N,d5

L-Threonine-13C4,15N,d5

Cat. No.: B12057463
M. Wt: 129.114 g/mol
InChI Key: AYFVYJQAPQTCCC-OWPUPSSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Threonine-13C4,15N,d5 is a stable isotope-labeled compound of L-Threonine, a naturally occurring amino acid. This compound is labeled with carbon-13, nitrogen-15, and deuterium, making it useful in various scientific research applications. L-Threonine is essential for protein synthesis and plays a crucial role in various metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Threonine-13C4,15N,d5 can be synthesized through microbial fermentation. The process involves the use of microorganisms that are capable of incorporating the stable isotopes into the L-Threonine molecule. The fermentation conditions, such as temperature, pH, and nutrient supply, are carefully controlled to optimize the yield and purity of the labeled compound .

Industrial Production Methods

Industrial production of this compound follows similar principles as the synthetic routes. Large-scale fermentation processes are employed, and the compound is extracted and purified using advanced techniques to ensure high isotopic purity and chemical purity .

Chemical Reactions Analysis

Types of Reactions

L-Threonine-13C4,15N,d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature and pH, are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions include α-keto acids, reduced amino acids, and substituted derivatives of L-Threonine .

Mechanism of Action

L-Threonine-13C4,15N,d5 exerts its effects by participating in protein synthesis and other metabolic pathways. The labeled isotopes allow researchers to trace the compound’s incorporation into proteins and other biomolecules, providing insights into metabolic processes. The molecular targets include enzymes involved in amino acid metabolism and protein synthesis .

Comparison with Similar Compounds

Properties

Molecular Formula

C4H9NO3

Molecular Weight

129.114 g/mol

IUPAC Name

(2S,3R)-2-(15N)azanyl-2,3,4,4,4-pentadeuterio-3-hydroxy(1,2,3,4-13C4)butanoic acid

InChI

InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1/i1+1D3,2+1D,3+1D,4+1,5+1

InChI Key

AYFVYJQAPQTCCC-OWPUPSSQSA-N

Isomeric SMILES

[2H][13C@@]([13C](=O)O)([13C@@]([2H])([13C]([2H])([2H])[2H])O)[15NH2]

Canonical SMILES

CC(C(C(=O)O)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.